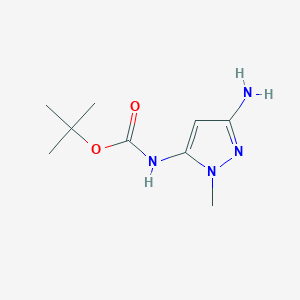![molecular formula C10H16O3 B6230047 methyl 1-[(oxiran-2-yl)methyl]cyclopentane-1-carboxylate CAS No. 2138285-69-3](/img/no-structure.png)
methyl 1-[(oxiran-2-yl)methyl]cyclopentane-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
. This compound features a cyclopentane ring substituted with an oxirane (epoxide) group and a methyl ester group, making it an interesting subject for synthetic and application-based studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-[(oxiran-2-yl)methyl]cyclopentane-1-carboxylate typically involves the reaction of cyclopentanone with epichlorohydrin in the presence of a base to form the oxirane ring. The resulting intermediate is then esterified using methanol and an acid catalyst to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions is crucial to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions
Methyl 1-[(oxiran-2-yl)methyl]cyclopentane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The oxirane ring can be opened and oxidized to form diols or other oxygenated products.
Reduction: Reduction reactions can target the ester group, converting it to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the oxirane ring under basic or acidic conditions.
Major Products Formed
Oxidation: Diols and other oxygenated derivatives.
Reduction: Alcohols and reduced ester derivatives.
Substitution: Substituted cyclopentane derivatives with various functional groups.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of methyl 1-[(oxiran-2-yl)methyl]cyclopentane-1-carboxylate involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biomolecules, potentially leading to biological effects. The ester group can undergo hydrolysis, releasing the corresponding acid and alcohol, which may further interact with biological pathways .
類似化合物との比較
Similar Compounds
1-(Oxiran-2-ylmethyl)-1H-indole-3-carbaldehyde: Similar in structure due to the presence of the oxirane ring and a cyclic system.
Methyl 2-cyclopentanonecarboxylate: Shares the cyclopentane ring and ester group but lacks the oxirane ring.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'methyl 1-[(oxiran-2-yl)methyl]cyclopentane-1-carboxylate' involves the reaction of cyclopentanone with ethyl chloroformate to form ethyl 2-oxocyclopentanecarboxylate. This intermediate is then reacted with sodium borohydride to form the corresponding alcohol, which is then reacted with epichlorohydrin to form the epoxide. The resulting epoxide is then reacted with sodium methoxide to form the final product, 'methyl 1-[(oxiran-2-yl)methyl]cyclopentane-1-carboxylate'.", "Starting Materials": [ "Cyclopentanone", "Ethyl chloroformate", "Sodium borohydride", "Epichlorohydrin", "Sodium methoxide" ], "Reaction": [ "Step 1: Cyclopentanone is reacted with ethyl chloroformate in the presence of a base such as triethylamine to form ethyl 2-oxocyclopentanecarboxylate.", "Step 2: Ethyl 2-oxocyclopentanecarboxylate is then reduced with sodium borohydride to form the corresponding alcohol.", "Step 3: The alcohol is then reacted with epichlorohydrin in the presence of a base such as potassium carbonate to form the epoxide.", "Step 4: The resulting epoxide is then reacted with sodium methoxide to form the final product, 'methyl 1-[(oxiran-2-yl)methyl]cyclopentane-1-carboxylate'." ] } | |
CAS番号 |
2138285-69-3 |
分子式 |
C10H16O3 |
分子量 |
184.2 |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



